Isopropoxyacetic anhydride
Description
Its structure includes an isopropoxy group linked to an acetic anhydride moiety, enabling unique reactivity. Key features include:
- Stability: Remains intact during solid-phase oligonucleotide synthesis conditions .
- Deprotection Efficiency: Cleavage occurs rapidly during oligonucleotide cleavage from the solid support, outperforming traditional benzoyl or isobutyryl groups .
- Applications: Enables synthesis of methyl (-OCH₂CH₃) and trifluoroethyl (-OCH₂CF₃) triesters, which are unstable under standard deprotection conditions .
Properties
CAS No. |
25769-60-2 |
|---|---|
Molecular Formula |
C10H18O5 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
(2-propan-2-yloxyacetyl) 2-propan-2-yloxyacetate |
InChI |
InChI=1S/C10H18O5/c1-7(2)13-5-9(11)15-10(12)6-14-8(3)4/h7-8H,5-6H2,1-4H3 |
InChI Key |
TYZQUYUIVHHLBA-UHFFFAOYSA-N |
SMILES |
CC(C)OCC(=O)OC(=O)COC(C)C |
Canonical SMILES |
CC(C)OCC(=O)OC(=O)COC(C)C |
Other CAS No. |
25769-60-2 |
Synonyms |
isopropoxyacetic anhydride |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis Reaction
Isopropoxyacetic anhydride undergoes hydrolysis in aqueous environments to yield isopropoxyacetic acid and acetic acid. The reaction proceeds via a nucleophilic attack by water on the electrophilic carbonyl carbon, forming a tetrahedral intermediate.
Mechanism :
-
Nucleophilic attack : Water attacks the carbonyl carbon, leading to a tetrahedral intermediate.
-
Proton transfer : Stabilization of the intermediate via proton exchange.
-
Cleavage : Release of isopropoxyacetic acid and acetate ions, which protonate to form acetic acid3 .
Kinetic Data :
| Parameter | Value (Analogous System*) | Conditions | Source |
|---|---|---|---|
| Rate constant () | s | 298 K, neutral pH | |
| Activation energy () | 45.2 kJ/mol | Water/acetone cosolvent |
*Data extrapolated from acetic anhydride hydrolysis .
Alcoholysis Reaction
This compound reacts with alcohols (e.g., methanol, ethanol) to form mixed esters. For example, with methanol:
Mechanism :
-
Nucleophilic attack : Alcohol oxygen attacks the carbonyl carbon.
-
Deprotonation : Base (e.g., pyridine) abstracts a proton from the alcohol.
Optimized Conditions :
-
Solvent: Excess alcohol (acts as reactant and solvent).
Reaction with Amines
Primary and secondary amines react with this compound to form amides:
Mechanism :
-
Nucleophilic attack : Amine attacks the carbonyl carbon.
-
Proton transfer : Deprotonation by a second amine molecule.
Thermodynamic Parameters (Analogous Systems) :
| Parameter | Value | Conditions | Source |
|---|---|---|---|
| -2.37 kJ/mol | 298.15 K | ||
| 19.06 J/(mol·K) | 298.15 K |
Kinetic Models and Industrial Relevance
The Langmuir–Hinshelwood–Hougen–Watson (LHHW) model accurately describes esterification kinetics in fixed-bed reactors for analogous systems . Key factors:
Industrial Application :
-
Continuous-flow reactors with immobilized catalysts (e.g., Amberlyst 36) enhance efficiency for large-scale ester production 3.
Stability and Side Reactions
This compound may undergo thermal decomposition above 423 K . Competing reactions include:
-
Transesterification : In alcohol-rich environments, ester exchange occurs3.
-
Dimerization : At high concentrations, self-condensation is possible.
Comparison with Similar Compounds
Acetic Anhydride
- Structure : (CH₃CO)₂O .
- Reactivity : Widely used as an acetylating agent in organic synthesis.
- Deprotection : Requires harsh basic conditions (e.g., ammonia or NaOH) and prolonged reaction times compared to isopropoxyacetic anhydride .
- Applications : Production of aspirin, cellulose acetate, and pharmaceuticals .
Propionic Anhydride
Maleic Anhydride
- Structure : Cyclic unsaturated anhydride (C₄H₂O₃) .
- Reactivity : High electrophilicity enables use in Diels-Alder reactions and polymer grafting (e.g., polypropylene modification) .
- Applications : Production of unsaturated polyester resins, surfactants, and agricultural chemicals. Unlike this compound, it participates in crosslinking rather than protection .
Phthalic Anhydride
- Structure : Aromatic cyclic anhydride (C₈H₄O₃) .
- Reactivity : Used in synthesizing phthalate esters for PVC plasticizers. Less suited for nucleoside protection due to aromaticity and rigidity .
- Applications : Industrial-scale production of dyes and insulating materials.
Comparison with Epoxy Curing Agents (Methyl Tetrahydrophthalic Anhydride)
- Methyl Tetrahydrophthalic Anhydride (MTHPA) : A cycloaliphatic anhydride used to cure epoxy resins. Unlike this compound, it exhibits hygroscopicity, which limits its use in moisture-sensitive applications .
Q & A
What are the standard laboratory methods for synthesizing isopropoxyacetic anhydride?
This compound is typically synthesized via acylation reactions, where acetic anhydride derivatives are modified with isopropoxy groups. Key steps include:
- Acylation : Using acetic anhydride as a reagent to introduce acetyl groups, followed by substitution with isopropoxy moieties under controlled conditions (e.g., anhydrous environments, catalysts like triethylamine) .
- Purification : Distillation or recrystallization to isolate the product, with purity monitored via GC derivatization (LiChropur® methods) .
- Validation : Comparative analysis with known standards (e.g., NMR for structural confirmation, IR spectroscopy for functional groups) .
How can researchers characterize the purity and structural integrity of this compound?
Characterization involves a multi-technique approach:
- Chromatography : GC or HPLC coupled with derivatization (e.g., LiChropur® protocols) to assess purity and detect byproducts .
- Spectroscopy :
- ¹H/¹³C NMR : To confirm the presence of isopropoxy and acetyl groups .
- FT-IR : Identification of ester carbonyl (C=O) and anhydride-specific peaks (~1800 cm⁻¹) .
- Mass Spectrometry : High-resolution MS for molecular weight validation .
What experimental design factors are critical for studying the reaction kinetics of this compound in cycloaddition reactions?
Advanced studies require:
- Variable Control : Temperature, molar ratios (e.g., diene:anhydride), and solvent-free systems to mimic industrial conditions .
- Kinetic Modeling : Use of computational tools (e.g., DFT, CCSD(T)) to predict transition-state barriers and stereoselectivity, as demonstrated in furan-maleic anhydride Diels-Alder reactions .
- In Situ Monitoring : Techniques like real-time NMR or HPLC to track intermediate formation and retro-Diels-Alder pathways .
How should researchers resolve discrepancies in metabolite quantification when analyzing isopropoxyacetic acid conjugates?
Discrepancies often arise from hydrolysis during sample preparation:
- pH Optimization : Conduct derivatization at neutral pH (e.g., pH 6) to minimize acid-catalyzed hydrolysis of conjugates .
- Extraction Validation : Compare results from pH 2 vs. pH 11 extraction protocols to identify hydrolysis artifacts .
- Statistical Calibration : Use internal standards (e.g., isotopically labeled analogs) and replicate analyses to improve accuracy .
What are the primary applications of this compound in pharmaceutical synthesis?
While direct studies are limited, analogous acetic anhydride applications suggest:
- Prodrug Synthesis : Acylation of hydroxyl or amine groups in active pharmaceutical ingredients to enhance bioavailability .
- Polymer Modification : Grafting onto biodegradable polymers (e.g., cellulose acetate) for controlled drug release, validated via rheological and spectroscopic methods .
What computational approaches effectively predict stereoselectivity in this compound-mediated reactions?
Advanced modeling strategies include:
- Transition-State Analysis : CCSD(T)-level calculations to compare endo/exo pathway energetics, as applied to maleic anhydride cycloadditions .
- Molecular Dynamics (MD) : Simulate solvent effects and steric hindrance on reaction outcomes .
- Machine Learning : Training datasets on analogous anhydrides (e.g., maleic, phthalic) to predict regioselectivity in novel systems .
How can researchers optimize solvent-free acetylation protocols using this compound?
Methodological improvements involve:
- Catalyst Screening : Immobilized lipases (e.g., Lipozyme TL IM) to enhance reaction efficiency, as shown in eugenyl acetate synthesis .
- Reaction Monitoring : Use of TGA (thermogravimetric analysis) to track anhydride consumption and optimize reaction times .
- Green Chemistry Metrics : Evaluate atom economy and E-factors to minimize waste .
What analytical challenges arise when quantifying trace isopropoxyacetic acid in biological matrices?
Key challenges and solutions:
- Matrix Interference : Use SPE (solid-phase extraction) with pH-adjusted eluents to isolate conjugates from urine or plasma .
- Sensitivity Limits : Derivatize with fluorogenic agents (e.g., dansyl chloride) for enhanced detection via LC-MS/MS .
- Hydrolysis Control : Validate stability under storage conditions (e.g., -80°C, lyophilization) to prevent pre-analytical degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
